BSJ-04-132
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Overview
Description
BSJ-04-132 is a compound known for its potent and selective degradation of cyclin-dependent kinase 4 (CDK4). It is a proteolysis-targeting chimera (PROTAC) that connects ligands for cereblon and cyclin-dependent kinase. This compound has shown significant potential in cancer research due to its ability to selectively degrade CDK4 without affecting other kinases like CDK6 and IKZF1/3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: BSJ-04-132 is synthesized by connecting ligands for cereblon and cyclin-dependent kinase. The synthetic route involves multiple steps, including the formation of a pyrrolo[2,3-d]pyrimidine core, followed by the attachment of various functional groups to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The compound is produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: BSJ-04-132 primarily undergoes substitution reactions due to the presence of various functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles in organic solvents.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may result in the replacement of functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
BSJ-04-132 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the degradation of specific proteins and understand the mechanisms of proteolysis-targeting chimeras.
Biology: Employed in cellular studies to investigate the role of CDK4 in cell cycle regulation and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its selective degradation of CDK4, which is often overexpressed in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting specific proteins involved in disease pathways .
Mechanism of Action
BSJ-04-132 exerts its effects by recruiting cereblon, a component of the E3 ubiquitin ligase complex, to target CDK4 for degradation. The compound binds to both cereblon and CDK4, bringing them into close proximity and facilitating the ubiquitination and subsequent proteasomal degradation of CDK4. This selective degradation of CDK4 disrupts the cell cycle and inhibits the proliferation of cancer cells .
Comparison with Similar Compounds
Ribociclib: Another cyclin-dependent kinase inhibitor, but it does not induce degradation of CDK4.
Palbociclib: Similar to Ribociclib, it inhibits CDK4 but lacks the proteolysis-targeting chimera mechanism.
Abemaciclib: Inhibits both CDK4 and CDK6 but does not selectively degrade CDK4
Uniqueness of BSJ-04-132: this compound stands out due to its selective degradation of CDK4 without affecting other kinases like CDK6 and IKZF1/3. This selective degradation is achieved through the proteolysis-targeting chimera mechanism, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
7-cyclopentyl-2-[[5-[4-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]piperazin-1-yl]pyridin-2-yl]amino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N11O7/c1-49(2)40(58)31-22-26-23-45-42(48-37(26)52(31)27-8-3-4-9-27)46-33-14-12-28(24-44-33)51-20-18-50(19-21-51)17-6-5-16-43-35(55)25-60-32-11-7-10-29-36(32)41(59)53(39(29)57)30-13-15-34(54)47-38(30)56/h7,10-12,14,22-24,27,30H,3-6,8-9,13,15-21,25H2,1-2H3,(H,43,55)(H,47,54,56)(H,44,45,46,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLSXEHHNOBFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)CCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N11O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
819.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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